![molecular formula C24H34O4 B589066 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione CAS No. 1331655-96-9](/img/structure/B589066.png)
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is a deuterated form of Coenzyme Q10, a naturally occurring quinone found in the mitochondria of most eukaryotic cells. It plays a crucial role in the electron transport chain, facilitating the production of adenosine triphosphate (ATP), which is essential for cellular energy production . This compound is often used as an internal standard in analytical chemistry for the quantification of Coenzyme Q10 due to its similar chemical properties but distinct mass .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation, chemical synthesis, or a combination of both. Microbial fermentation uses genetically modified microorganisms to produce Coenzyme Q10, which is then chemically modified to incorporate deuterium atoms. Chemical synthesis involves multiple steps, including the preparation of intermediates and the final deuteration step .
化学反应分析
Types of Reactions
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in the electron transport chain and its antioxidant properties .
Common Reagents and Conditions
Oxidation: This compound can be oxidized to its quinone form using reagents such as ferric chloride (FeCl3) in ethanol.
Major Products
The major products formed from these reactions include the oxidized quinone form and the reduced hydroquinone form of this compound. These forms are crucial for its biological functions and analytical applications .
科学研究应用
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:
作用机制
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione exerts its effects through its role in the mitochondrial electron transport chain, where it acts as an electron carrier. It facilitates the transfer of electrons between complex I and complex III, leading to the production of ATP. Additionally, this compound has antioxidant properties, preventing the formation of reactive oxygen species and protecting cellular membranes from oxidative damage .
相似化合物的比较
Similar Compounds
Coenzyme Q10: The non-deuterated form, widely studied for its bioenergetic and antioxidant properties.
Ubiquinol: The reduced form of Coenzyme Q10, known for its potent antioxidant activity.
Plastoquinone: Another quinone involved in the electron transport chain in plants.
Uniqueness
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Its similar chemical properties to Coenzyme Q10 allow for accurate quantification, while its distinct mass ensures clear differentiation in mass spectrometry .
属性
IUPAC Name |
2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/i6D3,7D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREILSQAXUAAHP-WFUYZCHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

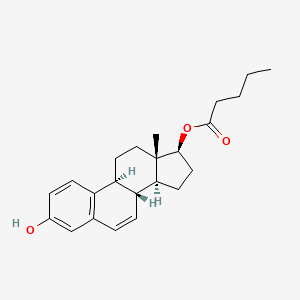
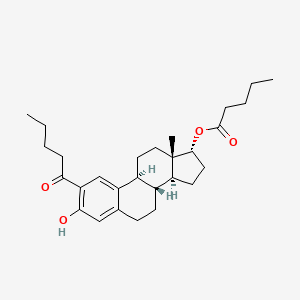
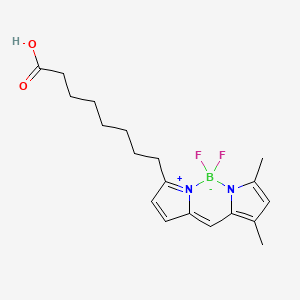
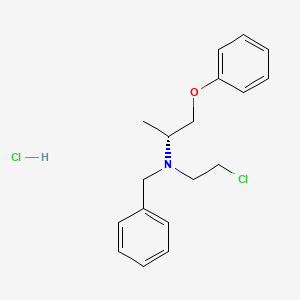
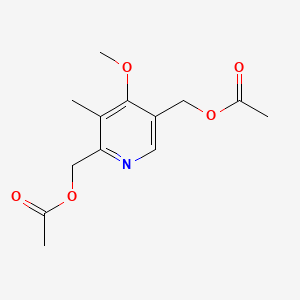
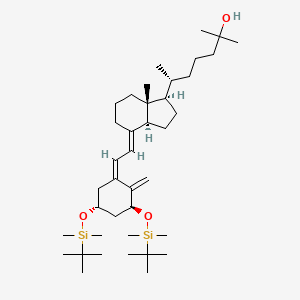
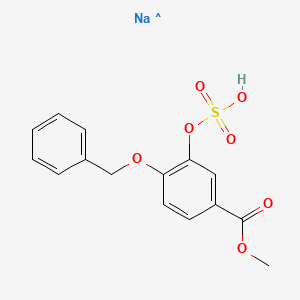

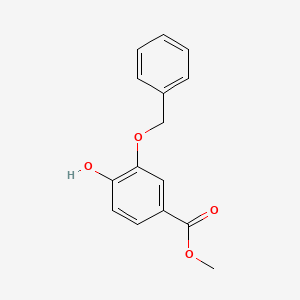
![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)
